[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate
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Overview
Description
®-(1-Acetylpiperidin-2-yl)methyl butyrate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Acetylpiperidin-2-yl)methyl butyrate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetylated piperidine with butyric acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-(1-Acetylpiperidin-2-yl)methyl butyrate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(1-Acetylpiperidin-2-yl)methyl butyrate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-(1-Acetylpiperidin-2-yl)methyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(1-Acetylpiperidin-2-yl)methyl butyrate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as ®-1-(2-Hydroxyethyl)piperidine and ®-1-(2-Methoxyethyl)piperidine share structural similarities.
Acetylated Piperidines: Compounds like ®-1-Acetylpiperidine and ®-1-Acetyl-2-methylpiperidine.
Uniqueness
®-(1-Acetylpiperidin-2-yl)methyl butyrate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its combination of acetyl and butyrate groups makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
647021-24-7 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[(2R)-1-acetylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
AOVLVPVLEXGMJV-LLVKDONJSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CCCCN1C(=O)C |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origin of Product |
United States |
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